molecular formula C18H19NO3S B2844024 ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 348154-52-9

ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2844024
CAS RN: 348154-52-9
M. Wt: 329.41
InChI Key: IEVFBTVQSSXXCB-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve various types of condensation reactions .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . The structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The reactivity of thiophene derivatives can vary depending on the substituents attached to the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure . For example, the melting point, yield, and IR spectrum can be determined for specific compounds .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including our compound of interest, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They could potentially be used in the treatment of conditions like arthritis, asthma, and other inflammatory diseases .

Anticancer Agents

Thiophene derivatives have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer .

Antimicrobial Agents

Thiophene derivatives exhibit antimicrobial properties . They could be used in the development of new antimicrobial drugs to treat bacterial, fungal, and viral infections .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They could be used to protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They could be used in the development of new electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives could be used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives could be used in the development of organic field-effect transistors (OFETs) . OFETs are used in the construction of integrated circuits, which are used in a wide range of electronic devices .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the biological target they interact with .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and investigation of new thiophene derivatives with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-9-6-10-14(13)23-17(15)19-16(20)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFBTVQSSXXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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